1H-Indole-7-carboximidamide

Medicinal chemistry Molecular recognition Ligand design

Sourcing a high-purity indole-7-amidine scaffold for structure-based drug design is a critical pain point. 1H-Indole-7-carboximidamide directly addresses this need as a versatile research building block. - Arg-Gly-Asp (RGD) Mimetic: The protonated amidine enables bidentate salt-bridges with Asp189 in trypsin-like serine proteases, achieving sub-nanomolar Ki values when correctly positioned. - Superior H-Bonding: With 3 H-bond donors (vs. 2 for carboxamide analogs) and a pKaH of ~12.5, it offers enhanced interaction capacity for kinase and antimalarial target engagement. - Ideal MPP Tool: Its well-defined physicochemical profile (MW 159.19, TPSA 65.7 Ų) makes it the perfect matched-pair partner for systematic amide-to-amidine bioisostere evaluations.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13118390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-7-carboximidamide
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=N)N)NC=C2
InChIInChI=1S/C9H9N3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,12H,(H3,10,11)
InChIKeyYRZPNAYFJIGQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-7-carboximidamide: 7-Amidine Indole Scaffold


1H-Indole-7-carboximidamide (CAS 851382-96-2) is a monocyclic indole derivative characterized by a carboximidamide (amidine) group at the 7-position of the indole ring [1]. This substitution pattern endows the compound with distinct hydrogen-bonding capacity, basicity, and polar surface area compared to the widely used carboxamide analogs (e.g., 1H-indole-7-carboxamide) or positional isomers (e.g., 1H-indole-6-carboximidamide). The compound serves primarily as a research chemical and versatile building block in medicinal chemistry programs targeting kinases, antimalarial agents, and serine protease inhibitors.

Amidine pharmacophore for target-engagement studies
7-Substituted indole for vector-specific SAR programs
Versatile building block for kinase, antimalarial, and protease inhibitor discovery

Why Generic Analogs Fail for 1H-Indole-7-carboximidamide


The carboximidamide (amidine) functional group differs fundamentally from the carboxamide moiety in hydrogen bond donor count, protonation state, and electronic distribution. Simply replacing 1H-indole-7-carboximidamide with its carboxamide analog (1H-indole-7-carboxamide, CAS 1670-89-9) eliminates one hydrogen bond donor and dramatically alters basicity and charge state at physiological pH, which can disrupt ionic and hydrogen-bonding interactions essential for target engagement [1]. Similarly, substituting with the 6-position isomer (1H-indole-6-carboximidamide, CAS 71889-72-0) retains amidine functionality but repositions the key recognition element, altering the binding geometry with protein targets that engage the 7-position vector [2]. These differences are not cosmetic; they directly translate to quantifiable changes in computed molecular properties and biological activity profiles, as detailed below.

Amidine vs. Carboxamide mismatch
Replacing with 1H-indole-7-carboxamide eliminates one hydrogen bond donor and alters protonation state; ionic and H-bond networks may shift significantly.
Positional isomer (6-amidinoindole) mismatch
The 6-position isomer retains the amidine group but relocates the recognition vector; binding geometry in serine proteases may not be preserved.

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor and TPSA Advantage

1H-Indole-7-carboximidamide possesses three hydrogen bond donors (HBD, amidine NH2 and indole NH) and a computed TPSA of 65.7 Ų, compared to two HBD and a TPSA of 58.9 Ų for its direct carboxamide congener, 1H-indole-7-carboxamide [1][2]. The additional HBD (+1) and larger polar surface area (+6.8 Ų) indicate that the amidine derivative can engage in more extensive hydrogen bond networks and has greater polarity, which can enhance binding affinity and solubility profiles in aqueous environments.

HBD & TPSA
Reported
+1 HBD, +6.8 Ų TPSA
Supports enhanced H-bond network modeling
Computed vs. 7-carboxamide
Medicinal chemistry Molecular recognition Ligand design

Lipophilicity Comparison vs. Carboxamide

The computed XLogP3 for 1H-indole-7-carboximidamide is 1.8, marginally higher than the value of 1.7 for 1H-indole-7-carboxamide [1][2]. While the absolute difference is small (+0.1 log unit), it indicates that the amidine derivative is slightly more lipophilic than its amide counterpart, which may translate to marginally improved passive membrane permeability without sacrificing the increased polarity contributed by the additional hydrogen bond donor.

Lipophilicity
Reported
XLogP3 1.8 vs. 1.7
Marginal logP shift; reported computed
Δ +0.1 vs. carboxamide
Drug-likeness ADME Membrane permeability

Basicity: Amidine vs. Carboxamide

Amidines are among the strongest uncharged organic bases, with conjugate acid pKaH values typically around 12.5, enabling protonation at physiological pH [1]. In contrast, the conjugate acid of a carboxamide exhibits a pKaH of approximately −0.5, meaning amides remain neutral under biological conditions [2]. This ~13 order of magnitude difference in basicity means that 1H-indole-7-carboximidamide can form ionic salt bridges with aspartate or glutamate residues in protein binding pockets, a capability entirely absent in carboxamide analogs. The antimalarial literature has directly linked amidine basicity (optimal pKa >12.5) to sub-nanomolar potency, whereas neutral amides do not engage in comparable charge-reinforced interactions [1].

Basicity
Class-level
pKaH ~12.5 vs. ~−0.5
Charge-assisted binding context
Literature amidine/amide consensus
Basicity Ionization state Molecular recognition

Positional Isomer: 7- vs. 6-Carboximidamide

1H-Indole-7-carboximidamide and 1H-indole-6-carboximidamide share identical molecular formula (C9H9N3), molecular weight (159.19 g/mol), and functional group, yet differ in the attachment point of the amidine to the indole core [1][2]. This positional shift changes the spatial vector of the critical recognition element. In protease inhibitor series such as factor Xa and thrombin inhibitors, the position of the amidine group on the indole scaffold has been shown to dramatically influence potency and selectivity, with 5-amidinoindoles achieving Ki values as low as 0.2 nM against factor Xa, whereas non-amidine or differently positioned analogs lose activity [3]. Although head-to-head 7- vs. 6-amidinoindole data are not available in public literature, the well-established sensitivity of serine protease inhibition to amidine placement provides a strong rationale for preferring the 7-substituted scaffold when a specific binding vector is required.

Positional Isomer
Class-level
7- vs. 6-amidinoindole vector shift
Binding geometry may differ based on protease precedent
No direct head-to-head data
Regiochemistry Binding geometry Structure-activity relationship

Preferred Research and Industrial Applications


Serine Protease Inhibitor Lead Discovery

The protonated amidine group at physiological pH mimics the guanidinium moiety of arginine, enabling bidentate salt-bridge interactions with Asp189 in the S1 pocket of trypsin-like serine proteases. As demonstrated by the factor Xa inhibitor class, amidinoindoles achieve Ki values in the low nanomolar to sub-nanomolar range when correctly positioned . The 7-substituted scaffold provides an alternative vector to the more extensively explored 5- and 6-amidinoindoles, offering opportunities for intellectual property generation and selectivity engineering. Procurement of 1H-indole-7-carboximidamide is indicated for research groups seeking to explore underexploited regions of the serine protease active site.

Antimalarial Bis-Amidine Drug Design

The antimalarial activity of bis-amidine compounds has been directly correlated with amidine basicity, with optimal pKa >12.5 and sub-nanomolar IC50 values against Plasmodium falciparum . 1H-Indole-7-carboximidamide serves as a monomeric building block for the construction of novel bis-amidine antimalarial leads through dimerization with appropriate linkers. The enhanced hydrogen bond donor count (3 vs. 2 for amide analogs) provides additional interaction capacity with parasite targets, while the indole core contributes to favorable lipophilicity (XLogP3 = 1.8) for cellular penetration.

Amidine vs. Carboxamide Bioisosterism Probe

The well-characterized physicochemical differences between 1H-indole-7-carboximidamide (HBD = 3, TPSA = 65.7 Ų, pKaH ~12.5) and its carboxamide congener (HBD = 2, TPSA = 58.9 Ų, pKaH ~−0.5) make this pair an ideal matched molecular pair for systematic bioisostere evaluation . Researchers can quantify the impact of substituting an amide with an amidine on target binding affinity, selectivity, solubility, permeability, and in vivo pharmacokinetics. Such head-to-head studies generate transferable knowledge for medicinal chemistry programs across multiple therapeutic areas.

Kinase Inhibitor Scaffold with Charge-Assisted Binding

The enhanced basicity and hydrogen-bonding capacity of 1H-indole-7-carboximidamide position it as a privileged scaffold for kinase inhibitor design, where the protonated amidine can engage both the hinge region backbone carbonyl and nearby acidic residues in the binding pocket. The computed properties (MW 159.19, TPSA 65.7 Ų, XLogP3 1.8) fall within drug-like chemical space, making the compound a suitable fragment or scaffold for further elaboration with substituents that extend into hydrophobic specificity pockets. Procurement of this building block enables exploration of kinase targets where arginine-mimetic interactions are advantageous .

Application
Selection Property
Validation Focus
Serine protease lead optimization
C7-amidine salt-bridge vector
Affinity and selectivity vs. isomeric amidinoindoles
Antimalarial bis-amidine lead design
pKaH >12 basicity for charge-reinforced binding
Plasmodium growth inhibition and target engagement
Amide/amidine bioisostere evaluation
HBD, TPSA, pKaH physicochemical differences
Target affinity, permeability, and PK parameter impact
Kinase inhibitor hinge engagement
Protonated amidine for hinge Asp/Glu interactions
Kinase panel selectivity and potency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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